Cas no 2229090-36-0 (5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine)
5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1796587
- 5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine
- 2229090-36-0
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- Inchi: 1S/C9H6F3N3/c10-5-2-7(12)6(11)1-4(5)8-3-14-9(13)15-8/h1-3H,(H3,13,14,15)
- InChI Key: KOAOMAJKYXQIJS-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=CC=1C1=CN=C(N)N1)F)F
Computed Properties
- Exact Mass: 213.05138169g/mol
- Monoisotopic Mass: 213.05138169g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 54.7Ų
5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1796587-0.05g |
5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine |
2229090-36-0 | 0.05g |
$983.0 | 2023-09-19 | ||
| Enamine | EN300-1796587-0.1g |
5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine |
2229090-36-0 | 0.1g |
$1031.0 | 2023-09-19 | ||
| Enamine | EN300-1796587-0.25g |
5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine |
2229090-36-0 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1796587-0.5g |
5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine |
2229090-36-0 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-1796587-1.0g |
5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine |
2229090-36-0 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1796587-2.5g |
5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine |
2229090-36-0 | 2.5g |
$2295.0 | 2023-09-19 | ||
| Enamine | EN300-1796587-5.0g |
5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine |
2229090-36-0 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1796587-10.0g |
5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine |
2229090-36-0 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1796587-1g |
5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine |
2229090-36-0 | 1g |
$1172.0 | 2023-09-19 | ||
| Enamine | EN300-1796587-5g |
5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine |
2229090-36-0 | 5g |
$3396.0 | 2023-09-19 |
5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine
Comprehensive Overview of 5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine (CAS No. 2229090-36-0)
5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine (CAS No. 2229090-36-0) is a fluorinated imidazole derivative gaining significant attention in pharmaceutical and agrochemical research. This compound, characterized by its trifluorophenyl and imidazol-2-amine moieties, exhibits unique electronic and steric properties, making it a valuable intermediate in drug discovery. Researchers are particularly interested in its potential applications in kinase inhibition and antimicrobial agents, aligning with the growing demand for novel small-molecule therapeutics.
The structural features of 5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine contribute to its enhanced bioavailability and metabolic stability, addressing key challenges in modern medicinal chemistry. Its fluorine atoms play a critical role in modulating lipophilicity and hydrogen-bonding interactions, which are essential for optimizing drug-target binding. Recent studies highlight its relevance in developing targeted therapies for inflammatory diseases, a hot topic in precision medicine.
In agrochemical applications, 5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine serves as a precursor for crop protection agents, reflecting the industry's shift toward sustainable pest control. Its mode of action is being explored for disrupting fungal cell membranes, a mechanism increasingly sought after to combat pesticide resistance. This aligns with global trends in green chemistry and reduced environmental impact.
Synthetic routes to 5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine often involve palladium-catalyzed cross-coupling or cyclization reactions, topics frequently searched in organic synthesis databases. Analytical techniques like HPLC and NMR are crucial for purity assessment, as impurities can significantly affect downstream applications. These methodologies are central to discussions in quality control forums and AI-driven drug development platforms.
With the rise of computational chemistry, molecular docking studies of 5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine have provided insights into its binding affinities with biological targets. Such data is invaluable for virtual screening pipelines, a trending approach in high-throughput drug discovery. This compound's ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) are also under investigation using machine learning models.
Regulatory considerations for 5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine emphasize compliance with REACH and FDA guidelines, particularly regarding fluorinated compounds. Environmental persistence and biodegradability are key concerns addressed in recent life cycle assessments, reflecting broader societal interest in eco-friendly chemicals.
Future research directions may explore 5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine derivatives for photodynamic therapy or bioimaging probes, leveraging its fluorescence potential. Collaborations between academia and industry could accelerate its translation into clinical or agricultural applications, a strategy emphasized in open innovation models.
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